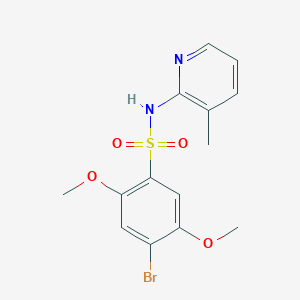

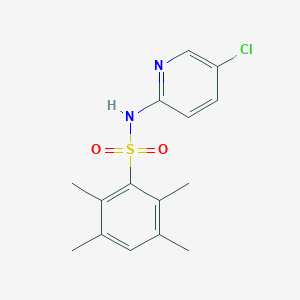

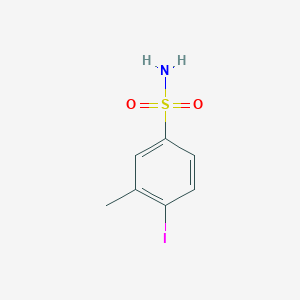

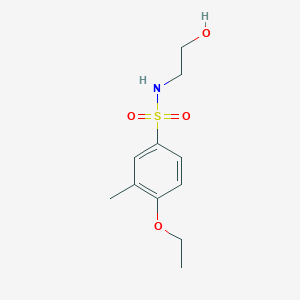

![molecular formula C13H18BrNO3S B226173 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)

1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine, also known as BMS-986163, is a novel small molecule that has been developed as an inhibitor of the CCR8 chemokine receptor. Chemokine receptors are involved in various physiological and pathological processes, including inflammation, immune response, and cancer progression. CCR8 is a chemokine receptor that is expressed on various immune cells and has been implicated in the pathogenesis of several diseases, including asthma, allergic rhinitis, and cancer.

Mecanismo De Acción

1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine is a selective inhibitor of the CCR8 chemokine receptor. CCR8 is a G protein-coupled receptor that is activated by the chemokine CCL1. Upon activation, CCR8 induces various signaling pathways, including the activation of PI3K/Akt and MAPK/ERK pathways, leading to the migration and invasion of immune cells and cancer cells. This compound binds to the extracellular domain of CCR8 and prevents the binding of CCL1, thereby inhibiting the downstream signaling pathways and the migration and invasion of immune cells and cancer cells.

Biochemical and physiological effects:

This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of asthma and allergic rhinitis, this compound has been shown to reduce airway inflammation and hyperresponsiveness, as well as the infiltration of immune cells, including T cells and eosinophils, into the airways. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis, as well as the migration and invasion of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has several advantages and limitations for lab experiments. One advantage is its selectivity for CCR8, which allows for the specific inhibition of CCR8-mediated signaling pathways without affecting other chemokine receptors. Another advantage is its potency, which allows for the use of lower concentrations of the compound in lab experiments. However, one limitation is the lack of clinical data on the safety and efficacy of the compound in humans, which limits its translational potential.

Direcciones Futuras

There are several future directions for the development and application of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine. One direction is the further investigation of its therapeutic potential in various diseases, including asthma, allergic rhinitis, and cancer. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its bioavailability, half-life, and selectivity for CCR8. Furthermore, the development of novel drug delivery systems, such as nanoparticles or liposomes, may improve the targeted delivery and efficacy of the compound in vivo.

Métodos De Síntesis

The synthesis of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been described in a patent application by Bristol-Myers Squibb. The synthesis involves the reaction of 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride with piperidine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group by the piperidine nitrogen, resulting in the formation of this compound.

Aplicaciones Científicas De Investigación

1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine has been investigated for its potential therapeutic applications in various diseases, including asthma, allergic rhinitis, and cancer. CCR8 is expressed on various immune cells, including T cells, eosinophils, and dendritic cells, and has been implicated in the pathogenesis of asthma and allergic rhinitis. In preclinical studies, this compound has been shown to inhibit CCR8-mediated chemotaxis of T cells and eosinophils, leading to a reduction in airway inflammation and hyperresponsiveness in animal models of asthma and allergic rhinitis.

In addition, CCR8 has been found to be overexpressed in various types of cancer, including breast cancer, melanoma, and prostate cancer. In preclinical studies, this compound has been shown to inhibit the migration and invasion of cancer cells, leading to a reduction in tumor growth and metastasis in animal models of cancer.

Propiedades

Fórmula molecular |

C13H18BrNO3S |

|---|---|

Peso molecular |

348.26 g/mol |

Nombre IUPAC |

1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpiperidine |

InChI |

InChI=1S/C13H18BrNO3S/c1-10-8-11(14)12(18-2)9-13(10)19(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |

Clave InChI |

LYCPKIBAWGATDR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)OC)Br |

SMILES canónico |

CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)OC)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

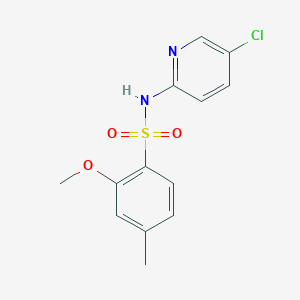

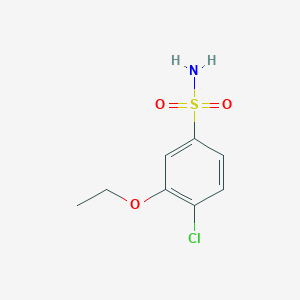

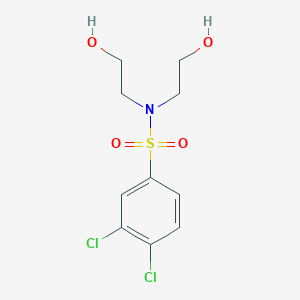

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)